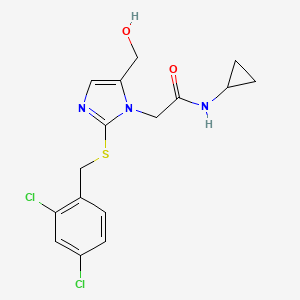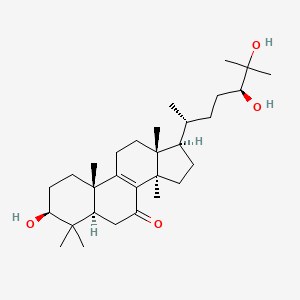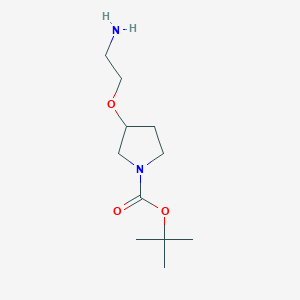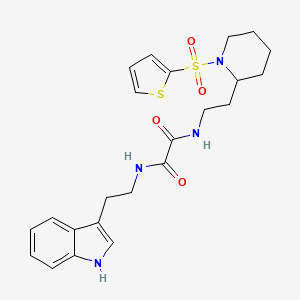![molecular formula C21H18FN3S B2942640 2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207039-35-7](/img/structure/B2942640.png)
2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrazine core, the introduction of the 2,5-dimethylphenyl and 3-fluorobenzyl groups, and the formation of the thioether linkage. Specific synthetic routes would depend on the availability of starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazolo[1,5-a]pyrazine core could potentially participate in a variety of reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the nitrogen atoms and the sulfur atom could potentially make the compound polar, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Anti-Cancer Activity
Compounds structurally related to 2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have shown promise in cancer research. For example, fluoro-substituted benzo[b]pyran derivatives have demonstrated anti-lung cancer activity. These compounds, through various chemical reactions, yield pyrazole and pyrimidine thione derivatives, which exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
Research into similar chemical structures has also revealed potential anti-inflammatory and analgesic properties. For instance, the synthesis of imidazolyl acetic acid derivatives, including a compound with a 4-fluorobenzylidene group, showed significant anti-inflammatory activity in rat paw edema and analgesic activity in albino mice. These compounds inhibited writhing, suggesting their potential in pain management (Khalifa et al., 2008).
Photovoltaic Device Applications
Additionally, derivatives of pyrazine, like thieno[3,4-b]pyrazine-based monomers, have been used in photovoltaic devices. These compounds, when copolymerized with various donor segments, show significant photovoltaic performance. The study of their optical properties, electrochemical behavior, and energy levels provides insights into their potential applications in solar energy conversion (Zhou et al., 2010).
Antipsychotic Potential
Research has also explored the potential antipsychotic properties of pyrazolo[1,5-a]pyrazine derivatives. For example, compounds with a 2-fluorobenzoyl group have been found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique property differentiates them from clinically available antipsychotic agents and opens up new avenues for mental health treatment (Wise et al., 1987).
Antibacterial Agents
Furthermore, certain pyrazine derivatives have been synthesized with a focus on antibacterial activity. For example, compounds with a fluorophenylamino group were created and screened for their efficacy against various bacterial strains. These studies contribute to the ongoing search for new antibacterial agents in the fight against resistant bacteria (Solankee et al., 2004).
Mécanisme D'action
Mode of Action
It’s likely that it interacts with its target, possibly pi3kγ, to inhibit its function . This inhibition could lead to changes in cellular processes controlled by this kinase, such as cell growth and survival.
Biochemical Pathways
Given the potential target of pi3kγ, it’s plausible that the pi3k/akt/mtor pathway, a critical cell signaling pathway involved in cell cycle progression, survival, and growth, could be affected .
Result of Action
If the compound inhibits pi3kγ, it could potentially lead to decreased cell growth and proliferation, particularly in cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYWVPUWNJLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)

![3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2942561.png)



![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)
![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)
![5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942571.png)
![4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE](/img/structure/B2942575.png)

![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

